molecular formula C15H25ClN2O B2855970 4-n-Octyloxybenzamidine hydrochloride CAS No. 29277-10-9

4-n-Octyloxybenzamidine hydrochloride

Cat. No.: B2855970
CAS No.: 29277-10-9
M. Wt: 284.83
InChI Key: LHUCFDLLMCMFBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the overall yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis would involve techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule.


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .


Physical and Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility in various solvents, and its acidity or basicity .

Mechanism of Action

If the compound has a biological activity, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards. It could also include information on safe handling and disposal procedures .

Future Directions

This would involve a discussion of potential future research directions. It could include potential applications of the compound, unanswered questions about its properties or reactivity, and ways in which its synthesis could be improved or modified .

Properties

IUPAC Name

4-octoxybenzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.ClH/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17;/h8-11H,2-7,12H2,1H3,(H3,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFMBZXPRVMTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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